molecular formula C14H21NO4S2 B3956895 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one

3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one

Cat. No.: B3956895
M. Wt: 331.5 g/mol
InChI Key: YOMVEJNJCQURHL-UHFFFAOYSA-N
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Description

3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolactone (thiolan-1-one) backbone with a hydroxyl group at position 1 and a butyl(phenylsulfonyl)amino substituent at position 2.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-2-3-10-15(13-9-11-20(16,17)12-13)21(18,19)14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMVEJNJCQURHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a thiol with an epoxide under acidic conditions to form the thiolane ring. The phenylsulfonyl group is then introduced through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the amine group in the presence of a base. Finally, the butyl chain is added via an alkylation reaction using a butyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The butyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylsulfide derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights analogs of Baccatin III 13-ester, a taxane derivative, with variations in acyl amino groups and alkyl chains. Although these analogs belong to a distinct structural class (taxanes), their substituent-related properties provide a basis for comparative analysis. Key differences and implications are summarized below:

Substituent Groups and Functional Moieties

  • User’s Compound: Contains a butyl(phenylsulfonyl)amino group, combining a sulfonamide (electron-withdrawing) with a phenyl ring (aromatic/hydrophobic). Thiolactone core introduces a strained sulfur-containing ring, which may influence reactivity and solubility.
  • Baccatin III 13-Ester Analogs (): sec-Butyl analog: Features a branched 2-methylbutanoylamino group (C5 acyl chain) with (2R,3S)-stereochemistry. n-Butyl analog: Includes both butanoylamino (C4) and pentanoylamino (C5) substituents with (2S,3S)-configuration. Pentyl analog: Contains pentanoylamino (C5) and hexanoylamino (C6) groups with (2R,3S)-stereochemistry .
Table 1: Structural and Functional Comparison
Compound Substituent Group(s) Chain Length Functional Features Stereochemistry
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one Butyl(phenylsulfonyl)amino C4 Sulfonamide, thiolactone Not specified
Baccatin III sec-Butyl analog 2-methylbutanoylamino C5 (branched) Acyl amino, taxane core 2R,3S
Baccatin III n-Butyl analog Butanoylamino, pentanoylamino C4, C5 Acyl amino, taxane core 2S,3S
Baccatin III Pentyl analog Pentanoylamino, hexanoylamino C5, C6 Acyl amino, taxane core 2R,3S

Impact of Chain Length and Branching

  • Butyl vs. Pentyl Chains: Longer chains (e.g., pentanoyl/hexanoyl in Baccatin III analogs) may enhance lipophilicity and membrane permeability but reduce solubility. The user’s compound’s C4 butyl chain offers a balance between hydrophobicity and steric bulk. Branching (e.g., 2-methylbutanoyl in the sec-butyl analog) can alter binding pocket interactions compared to linear chains .

Stereochemical Considerations

  • The Baccatin III analogs emphasize strict stereochemical configurations (e.g., 2R,3S vs. 2S,3S), which are critical for biological activity in taxanes. For the user’s compound, stereochemistry at the hydroxyl and sulfonamide positions (if chiral) could similarly influence target binding or metabolic pathways.

Functional Group Implications

  • Sulfonamide vs. Acyl amino groups in Baccatin III analogs may facilitate hydrogen bonding, whereas sulfonamides offer stronger electrostatic interactions.

Research Findings and Pharmacopeial Relevance

  • The Baccatin III analogs are pharmacopeial standards (USP31), indicating their importance in quality control for taxane-based therapeutics like paclitaxel. Their structural variations are linked to impurity profiles and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one
Reactant of Route 2
3-[Butyl(phenylsulfonyl)amino]-1-hydroxythiolan-1-one

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